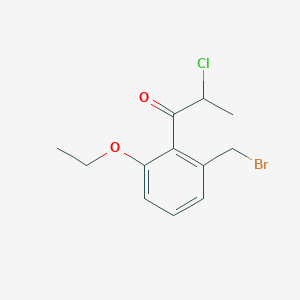
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups
Vorbereitungsmethoden
The synthesis of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they may involve the modulation of enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one can be compared to other similar compounds, such as:
2-Bromomethyl-1,3-dioxolane: This compound has a similar bromomethyl group but differs in its overall structure and reactivity.
2,2-Bis(bromomethyl)-1,3-propanediol: Another bromomethyl-containing compound with distinct chemical properties and applications
Eigenschaften
Molekularformel |
C12H14BrClO2 |
|---|---|
Molekulargewicht |
305.59 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-6-4-5-9(7-13)11(10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
KIPHGGYOPHQWJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1C(=O)C(C)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















